
1-(mesitylsulfonyl)-3,5-dimethyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Mesitylsulfonyl)-3,5-dimethyl-1H-pyrazole, commonly known as MesNa, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. MesNa is a water-soluble, colorless crystalline powder that is widely used as a reducing agent in organic chemistry. Its structure consists of a pyrazole ring attached to a mesitylsulfonyl group, which imparts the compound with its distinctive properties. In
Scientific Research Applications
MesNa has a wide range of applications in scientific research, particularly in the field of organic chemistry. It is commonly used as a reducing agent in various reactions, such as the reduction of disulfides to thiols and the reduction of nitro compounds to amines. MesNa is also used as a protecting group for thiol groups in peptides and proteins. Additionally, MesNa has been used in the synthesis of various drugs and pharmaceuticals.
Mechanism of Action
The mechanism of action of MesNa involves the transfer of a sulfur atom to the substrate, which leads to the reduction of the substrate. The mesitylsulfonyl group acts as a leaving group, and the resulting product is a sulfinate. The reduction potential of MesNa is relatively high, making it an effective reducing agent for a wide range of substrates.
Biochemical and Physiological Effects
While MesNa is primarily used in organic chemistry, it has also been studied for its potential biochemical and physiological effects. Studies have shown that MesNa can protect against oxidative stress and inflammation, both of which are implicated in various diseases. Additionally, MesNa has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of MesNa is its high reducing potential, which makes it an effective reducing agent for a wide range of substrates. Additionally, MesNa is water-soluble, which makes it easy to handle and use in aqueous environments. However, MesNa has some limitations in lab experiments. It can be unstable in the presence of air and moisture, and it can also be toxic in high concentrations.
Future Directions
There are several future directions for the study of MesNa. One area of interest is the development of new synthetic methods for MesNa that are more efficient and cost-effective. Additionally, further research is needed to explore the potential biochemical and physiological effects of MesNa, particularly in the treatment of neurodegenerative diseases. Finally, the use of MesNa in the synthesis of new drugs and pharmaceuticals is an area of ongoing research and development.
Conclusion
In conclusion, MesNa is a unique and versatile compound that has gained significant attention in the field of scientific research. Its high reducing potential and water solubility make it an effective reducing agent for a wide range of substrates, and it has potential applications in the treatment of various diseases. While MesNa has some limitations in lab experiments, ongoing research is exploring new synthetic methods and potential applications for this compound.
Synthesis Methods
The synthesis of MesNa involves the reaction of mesitylene, sulfuric acid, and hydrazine hydrate. The reaction takes place in a solvent such as ethanol or water, and the resulting product is purified through recrystallization. The yield of the reaction is typically high, and the purity of the product can be further improved through additional purification steps.
properties
Molecular Formula |
C14H18N2O2S |
|---|---|
Molecular Weight |
278.37 g/mol |
IUPAC Name |
3,5-dimethyl-1-(2,4,6-trimethylphenyl)sulfonylpyrazole |
InChI |
InChI=1S/C14H18N2O2S/c1-9-6-10(2)14(11(3)7-9)19(17,18)16-13(5)8-12(4)15-16/h6-8H,1-5H3 |
InChI Key |
DZYSPGQRWOWVGQ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2C(=CC(=N2)C)C)C |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2C(=CC(=N2)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



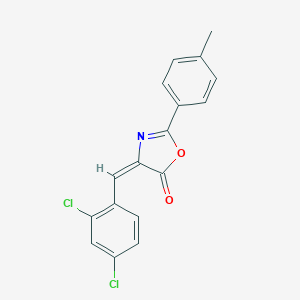
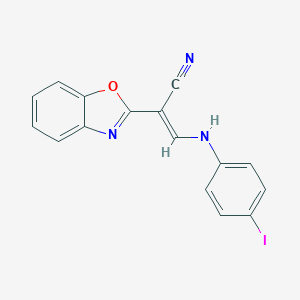

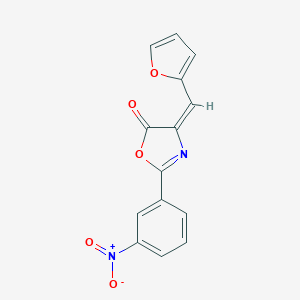
![(5E)-2-(4-nitrophenyl)-5-[(3-nitrophenyl)methylidene]-1H-imidazol-4-one](/img/structure/B273911.png)
![N-[(Z)-anthracen-9-ylmethylideneamino]pyridine-2-carboxamide](/img/structure/B273914.png)
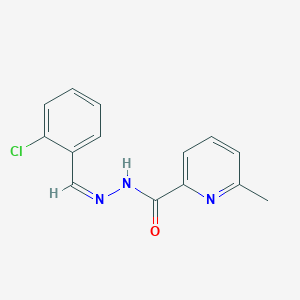
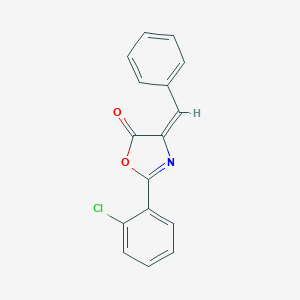
![4-Bromo-N-[2,2,2-trichloro-1-(4-chloro-phenylsulfanyl)-ethyl]-benzamide](/img/structure/B273917.png)
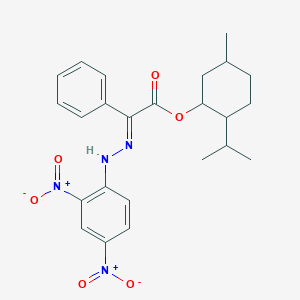
![Butyl 3-(4-methoxyphenyl)-2-[(4-methylbenzoyl)amino]acrylate](/img/structure/B273924.png)

![(5E)-2-(4-bromophenyl)-5-[(2-fluorophenyl)methylidene]-1H-imidazol-4-one](/img/structure/B273926.png)
![2-(acetyloxy)-4-[(2-(4-bromophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenyl acetate](/img/structure/B273927.png)